molecular formula C17H17N3O B2395619 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide CAS No. 303991-78-8

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide

Cat. No. B2395619
CAS RN: 303991-78-8
M. Wt: 279.343
InChI Key: KBRBCAIFUKKRCU-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its binding affinity with various biological targets .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or its derivatives in the presence of a catalyst .


Molecular Structure Analysis

The benzimidazole core is planar and it is a crucial part of the structure of many important biomolecules .


Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives are diverse, depending on the functional groups attached to the benzimidazole core .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives depend on the specific substituents on the benzimidazole core. Generally, benzimidazole derivatives are stable compounds .

Scientific Research Applications

Antiparasitic and Antioxidant Activity

The compound has been studied for its combined antiparasitic and antioxidant activity . It has been found to be more active than clinically used anthelmintic drugs like albendazole and ivermectin against parasites like Trichinella spiralis .

Allosteric Activators of Human Glucokinase

N-benzimidazol-2yl benzamide analogues have been synthesized and assessed as allosteric activators of human glucokinase . This is significant for the therapy of type-2 diabetes .

Design of Coordination Compounds

The compound is used in the design of coordination compounds . It is often used to prepare metal complexes for modeling the active sites of relevant metalloenzymes .

Multifarious Biological Activities

Compounds containing these structural features have multifarious activities like antitumor, antifungal, antiviral, antiulcer, anticoagulant, antiallergic activities etc . They are also used as important drug candidates such as anthelmintics and proton-pump inhibitors .

Antibacterial Agents

Benzimidazole derivatives have been synthesized and evaluated as antibacterial agents . They have shown variable activity against tested Gram-positive and Gram-negative bacterial strains .

Organic Ligands and Functional Materials

Benzimidazoles are used as organic ligands and functional materials . They have various photophysical properties and photoelectric properties .

Boosting Conductivity of Doped Films

Its main decomposition product acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films .

8. Cytotoxic Activity Against Cancer Cell Lines One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with IC 50 values in the nanomolar range .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives depend on the specific compound. Some benzimidazole derivatives may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Benzimidazole and its derivatives continue to be a focus of research due to their wide range of biological activities. Future research will likely continue to explore the synthesis of new benzimidazole derivatives and their potential therapeutic applications .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-6-2-3-7-13(12)17(21)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRBCAIFUKKRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide

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